1-Boc-4-(1-carboxy-cyclopropyl)-piperidine
Description
1-Boc-4-(1-carboxy-cyclopropyl)-piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyclopropane ring substituted with a carboxylic acid group at the 4-position. The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic reactions, while the cyclopropane-carboxylic acid moiety introduces steric strain and polar functionality. This compound is likely used as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, protease inhibitors, or other bioactive molecules requiring rigid, conformationally restricted scaffolds .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-4-10(5-9-15)14(6-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOVYTYFUPIVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-63-8 | |
| Record name | 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Boc-4-(1-carboxy-cyclopropyl)-piperidine is a piperidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered interest due to its structural features, which may influence its interaction with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1363381-63-8
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring and the introduction of the Boc (tert-butoxycarbonyl) protecting group. The carboxylic acid functionality is introduced through cyclopropanation reactions followed by hydrolysis.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body. Its structure allows it to act as a potential ligand for specific biological targets, influencing pathways related to:
- Neurotransmission : Compounds with piperidine structures often exhibit activity at neurotransmitter receptors, potentially impacting mood and cognition.
- Cancer Cell Proliferation : Some studies suggest that derivatives of piperidine can induce apoptosis in cancer cells, possibly through modulation of the NFκB signaling pathway .
Cytotoxicity in Cancer Cells
Research has indicated that piperidine derivatives, including those similar to this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | GI50 Value (µM) | Mechanism |
|---|---|---|---|
| 6a | COLO-205 | 35 | Induces apoptosis |
| 6c | COLO-205 | 62 | Induces apoptosis |
In these studies, compounds showed significant apoptotic induction compared to controls, suggesting their potential as anticancer agents .
Antiviral Activity
In another study focusing on piperidine derivatives, compounds were evaluated for their anti-HIV activity. Some derivatives exhibited potent inhibition of HIV-1 entry into host cells with IC50 values in the nanomolar range. This highlights the potential for developing antiviral therapies based on structural modifications of piperidines .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is yet to be fully elucidated; however, related compounds have demonstrated favorable absorption and distribution characteristics. Toxicological assessments are critical for understanding safety profiles before clinical applications.
Comparison with Similar Compounds
Key Structural Features:
- Boc protection : Improves stability and handling of the piperidine ring.
- Cyclopropane-carboxylic acid : Provides spatial constraint and hydrogen-bonding capability, influencing target binding affinity.
- Molecular formula : Estimated as C₁₄H₂₂N₂O₄ (based on structural analogs) .
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 1-Boc-4-(1-carboxy-cyclopropyl)-piperidine and related Boc-protected piperidine derivatives.
Structural and Functional Analysis:
Cyclopropane vs. Phenoxy/Aromatic Groups: The cyclopropane ring in the target compound introduces significant steric strain compared to the planar phenoxy group in 1-Boc-4-(3-carboxy-phenoxy)-piperidine . This strain may enhance reactivity in ring-opening reactions or stabilize specific conformations in drug-target binding. The carboxylic acid in both compounds enables salt formation or hydrogen bonding, but the cyclopropane’s rigidity contrasts with the phenoxy group’s aromatic flexibility.
Carboxylic Acid vs. Alkyl Chains: The butanoic acid chain in 4-(1-Boc-piperidin-4-yl)butanoic acid offers flexibility and lipophilicity, making it suitable for lipid-based drug formulations. In contrast, the cyclopropane-carboxylic acid group in the target compound is more polar and conformationally restricted.
Aminomethyl vs. Carboxylic Acid: 1-Boc-4-(aminomethyl)piperidine is a primary amine precursor used in amide bond formation or as a nucleophile. The target compound’s carboxylic acid group, however, acts as an electrophilic site for coupling reactions (e.g., peptide synthesis).
Hydroxyl vs. Carboxylic Acid :
- 1-Boc-4-hydroxy-piperidine lacks the acidic proton of the carboxylic acid, reducing its hydrogen-bonding capacity. This limits its utility in pH-dependent binding interactions compared to the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
